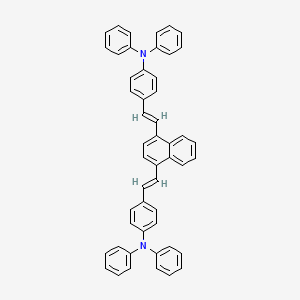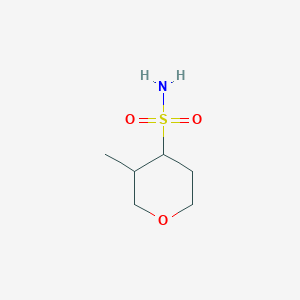
3-methyltetrahydro-2H-pyran-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which is a functional group containing sulfur, nitrogen, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the formation of the tetrahydropyran ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of a suitable precursor, such as 3-methyl-1,5-hexadiene, in the presence of an acid catalyst to form the tetrahydropyran ring. The sulfonamide group can then be introduced through a reaction with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-methyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of bacterial infections, is ongoing.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyltetrahydro-2H-pyran-4-sulfonamide involves the inhibition of bacterial enzymes that are essential for folate synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
3-methyltetrahydro-2H-pyran-4-one: This compound lacks the sulfonamide group and is primarily used as a flavoring agent.
Tetrahydro-2H-pyran-4-sulfonamide: Similar structure but without the methyl group, used in similar applications.
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Uniqueness
3-methyltetrahydro-2H-pyran-4-sulfonamide is unique due to the combination of the tetrahydropyran ring and the sulfonamide group, which imparts specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-methyloxane-4-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-5-4-10-3-2-6(5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
DDRAKEUZWHEQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12329099.png)
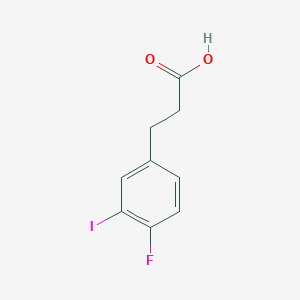
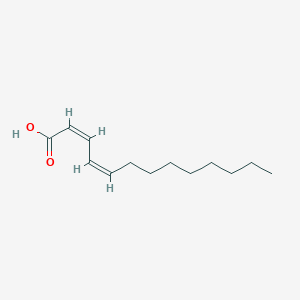
![(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B12329111.png)
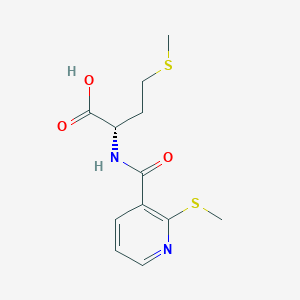
![1,2-Pyrrolidinedicarboxylic acid, 2-[[3-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329120.png)
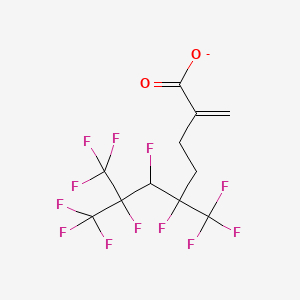
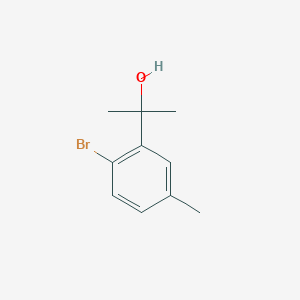
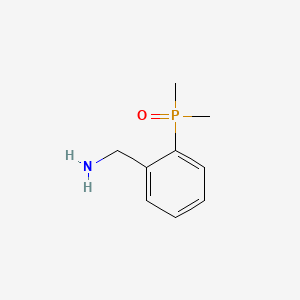
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
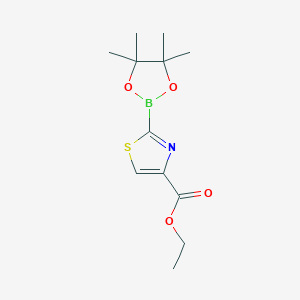
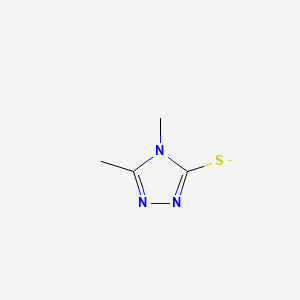
![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)
